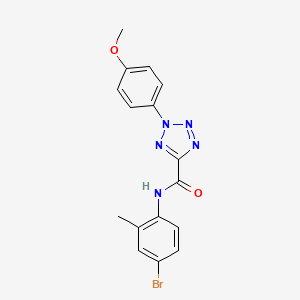
4-(4-Bromopyrazol-1-yl)-6-cyclopropylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . Pyrazole forms the core of various important biological compounds like celecoxib (pain and inflammation) and antipyrine (analgesic and antipyretic) .
Synthesis Analysis
Pyrazole derivatives are synthesized from alpha,beta-unsaturated carbonyl compounds and hydrazine or its substituted derivatives . The synthesis of pyrazole compounds often involves the reaction of hydrazines with 1,3-diketones .
Molecular Structure Analysis
The pyrazole ring is a five-membered ring, consisting of two nitrogen atoms and three carbon atoms . The nitrogen atoms are adjacent to each other in the ring .
Chemical Reactions Analysis
Pyrazole compounds are known to undergo a variety of chemical reactions, including reactions with electrophiles at the 3-position, nucleophilic substitution reactions at the 5-position, and metal-catalyzed cross-coupling reactions .
Physical And Chemical Properties Analysis
Pyrazoles are typically crystalline solids that are moderately soluble in water . They can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .
Applications De Recherche Scientifique
Synthesis of Biologically Active Compounds
The compound serves as a starting material in the synthesis of various biologically active compounds. Its structure is pivotal in creating molecules that can interact with biological systems, potentially leading to the development of new pharmaceuticals .
Inhibitors for Enzymatic Reactions
Due to its structural features, this compound can act as an inhibitor of enzymes such as liver alcohol dehydrogenase. This application is crucial in studying enzyme kinetics and could lead to the development of drugs that target specific metabolic pathways .
Preparation of Bipyrazoles
The compound is used in the preparation of 1,4′-bipyrazoles, which are important in the field of coordination chemistry. Bipyrazoles can serve as ligands in the formation of metal complexes that have applications in catalysis and materials science .
Organic Synthesis Intermediate
As an intermediate in organic synthesis, this compound can be used to create a wide range of derivative chemicals. This versatility makes it valuable for research in organic chemistry, where it can be a key component in the synthesis of complex organic molecules .
Material Science Research
The unique properties of this compound make it suitable for research in material science. It can be incorporated into novel materials with potential applications in electronics, photonics, and nanotechnology .
Pharmaceutical Research
In pharmaceutical research, this compound’s derivatives may be explored for their therapeutic potential. It could lead to the discovery of new drugs with applications in treating various diseases .
Analytical Chemistry Applications
The compound can be used as a reagent or a standard in analytical chemistry for the quantification and identification of various substances. Its precise structure allows for accurate and reliable measurements .
Chemical Education
Due to its relevance in multiple fields of chemistry, this compound can be used in educational settings to demonstrate principles of organic synthesis, medicinal chemistry, and material science. It serves as an example of how a single compound can have diverse applications across different domains of chemistry .
Safety And Hazards
Orientations Futures
Pyrazole derivatives are a focus of ongoing research due to their wide range of biological activities and their potential use in the development of new drugs . Future research will likely continue to explore the synthesis of new pyrazole derivatives and their potential applications in medicine and other fields .
Propriétés
IUPAC Name |
4-(4-bromopyrazol-1-yl)-6-cyclopropylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN4/c11-8-4-14-15(5-8)10-3-9(7-1-2-7)12-6-13-10/h3-7H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEQOXILYKVIHBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC=N2)N3C=C(C=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-bromo-1H-pyrazol-1-yl)-6-cyclopropylpyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2Z)-2-[(2-fluorophenyl)imino]-6-nitro-2H-chromene-3-carboxamide](/img/structure/B2881745.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-(3-methylphenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2881746.png)
![1-[2-(4-Methylphenyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2881749.png)
![N-{4-[4-(2-amino-1,3-thiazol-4-yl)phenyl]butan-2-yl}acetamide](/img/structure/B2881750.png)


![N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]-N'-propylethanediamide](/img/structure/B2881756.png)



